molecular formula C3H5NO2 B1237911 2-Iminiopropanoate CAS No. 3125-84-6

2-Iminiopropanoate

Cat. No.: B1237911
CAS No.: 3125-84-6
M. Wt: 87.08 g/mol
InChI Key: DUAWRLXHCUAWMK-UHFFFAOYSA-N
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Description

2-Iminiopropanoate, also known as 2-iminopropanoic acid, is an organic compound belonging to the class of ketimines. These compounds bear the ketimine functional group with the general structure R2C=NR’ (where R is not a hydrogen). This compound exists in all living organisms, ranging from bacteria to humans .

Scientific Research Applications

2-Iminiopropanoate has several scientific research applications. It is used in the study of microbial metabolism, particularly in understanding the metabolic stress caused by the accumulation of reactive enamine species like 2-aminoacrylate. In Salmonella enterica, the accumulation of 2-aminoacrylate perturbs the metabolic network by partially inactivating several pyridoxal 5’-phosphate-dependent enzymes . This compound is also relevant in the synthesis of RNA sequences for therapeutic applications, as it serves as a protecting group for the 2′-hydroxyl function of ribonucleosides .

Preparation Methods

The synthesis of 2-Iminiopropanoate involves the reaction of 2′-O-aminoribonucleosides with ethyl pyruvate, resulting in the formation of stable 2′-O-imino-2-methyl propanoic acid ethyl esters. These esters are then used to create fully protected ribonucleoside phosphoramidite monomers, which are essential for solid-phase synthesis of RNA sequences

Comparison with Similar Compounds

2-Iminiopropanoate is similar to other ketimines, such as 2-iminobutanoate. These compounds share the ketimine functional group and participate in similar biochemical reactions. this compound is unique in its specific applications in RNA synthesis and its role in microbial metabolism .

Similar Compounds::
  • 2-Iminobutanoate
  • 2-Aminoacrylate

Properties

CAS No.

3125-84-6

Molecular Formula

C3H5NO2

Molecular Weight

87.08 g/mol

IUPAC Name

2-iminopropanoic acid

InChI

InChI=1S/C3H5NO2/c1-2(4)3(5)6/h4H,1H3,(H,5,6)

InChI Key

DUAWRLXHCUAWMK-UHFFFAOYSA-N

SMILES

CC(=N)C(=O)O

Canonical SMILES

CC(=N)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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